molecular formula C10H20N2O B1418045 2-(4-Methylpiperazin-1-YL)cyclopentanol CAS No. 915921-53-8

2-(4-Methylpiperazin-1-YL)cyclopentanol

Cat. No. B1418045
CAS RN: 915921-53-8
M. Wt: 184.28 g/mol
InChI Key: QKAMIGVRCHNECO-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a chemical compound with the empirical formula C10H20N2O . It has a molecular weight of 184.28 . This compound is used in scientific research and has a complex molecular structure, which enables various applications in drug discovery and development.


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopentanol ring and a methylpiperazine ring . The presence of these rings suggests potential interest for its interaction with receptors or enzymes containing similar binding pockets.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 184.28 g/mol , and its density is 1.097g/cm^3 . The boiling point is 286.3°C at 760 mmHg, and the flash point is not applicable .

Scientific Research Applications

Synthesis and Derivative Development

  • A series of derivatives including 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene have been synthesized for various applications, indicating the versatility of 2-(4-Methylpiperazin-1-YL)cyclopentanol in creating new chemical compounds (Kohara et al., 2002).

Structural and Crystallographic Analysis

  • Crystal structure analysis of related compounds, like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, offers insight into the molecular conformation and potential applications in various fields such as material sciences (Ozbey et al., 2001).

Anticancer and Antibacterial Properties

  • Derivatives like 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide show promising antibacterial and antifungal activities, highlighting the potential of this compound in pharmaceutical research (Shareef et al., 2016).

Inhibitor Development for Targeting Mutations

  • Structurally optimized derivatives have been developed as reversible kinase inhibitors targeting EGFR-activating and resistance mutations, important for cancer treatment research (Yang et al., 2012).

Antiprotozoal Activity

  • Compounds with the 4-methylpiperazinyl group demonstrate significant antiprotozoal activity, showcasing the compound's potential in treating protozoal infections (Faist et al., 2012).

Enzyme Inhibition and Antioxidant Properties

  • Derivatives exhibit potent enzyme inhibition and antioxidant activities, highlighting their potential in therapeutic applications, especially in treating diseases associated with oxidative stress and enzyme deregulation (Özil et al., 2018).

Neuroinflammation Imaging

  • Specific derivatives are used in PET imaging for neuroinflammation studies, important in researching various neuropsychiatric disorders (Horti et al., 2019).

Safety and Hazards

The safety data sheet for “2-(4-Methylpiperazin-1-YL)cyclopentanol” indicates that it is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“2-(4-Methylpiperazin-1-YL)cyclopentanol” has been identified as a potential inhibitor of Candida albicans biofilm formation . It is suggested that this compound could be used more efficiently in combination with the existing antifungal drug miconazole to eliminate C. albicans . Furthermore, it may also be useful as a disinfectant for medical devices, such as catheters, to prevent the formation of C. albicans biofilms .

Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-YL)cyclopentanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of biofilms in Candida albicans when used in combination with the antifungal drug miconazole . This interaction suggests that this compound may bind to specific proteins or enzymes involved in biofilm formation, thereby disrupting the process.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on biofilm formation in Candida albicans indicates that it may interfere with cell signaling pathways essential for biofilm development . Additionally, this compound may alter gene expression patterns related to biofilm formation and maintenance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time The compound’s stability and degradation are crucial factors in its long-term efficacyThe compound’s inhibitory effect on biofilm formation has been observed to persist over time, indicating its potential for sustained activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting biofilm formation without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed. Detailed studies on dosage thresholds and toxicity are necessary to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in specific metabolic pathways It interacts with enzymes and cofactors that facilitate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAMIGVRCHNECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660740
Record name 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-53-8
Record name 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?

A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for this compound. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.

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